Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16239763
InChI: InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
SMILES:
Molecular Formula: C14H14BrNO3S
Molecular Weight: 356.24 g/mol

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate

CAS No.:

Cat. No.: VC16239763

Molecular Formula: C14H14BrNO3S

Molecular Weight: 356.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate -

Specification

Molecular Formula C14H14BrNO3S
Molecular Weight 356.24 g/mol
IUPAC Name ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Standard InChI Key YJFKIYRENJMNNP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate belongs to the thiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The substitution pattern critically influences its reactivity and biological interactions:

  • 2-Position: Bromine atom, enabling nucleophilic substitution reactions.

  • 4-Position: Benzyloxymethyl group (-CH₂OCH₂C₆H₅), enhancing lipophilicity and membrane permeability.

  • 5-Position: Ethyl ester (-COOEt), a common prodrug motif hydrolyzable to carboxylic acids in vivo.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄BrNO₃S
Molecular Weight356.24 g/mol
IUPAC NameEthyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate
Canonical SMILESCCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2
XLogP33.34 (predicted)
Topological Polar Surface Area67.4 Ų

The compound’s lipophilicity (LogP ≈ 3.34) suggests favorable membrane penetration, while its polar surface area (67.4 Ų) indicates moderate solubility in aqueous media.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from simpler thiazole precursors. While detailed protocols are proprietary, general steps include:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds.

  • Bromination: Electrophilic substitution at the 2-position using brominating agents like N-bromosuccinimide (NBS).

  • Benzyloxymethyl Introduction: Alkylation with benzyl chloromethyl ether under basic conditions.

A representative yield of 70–83% has been reported for analogous thiazole brominations , though solvent systems (e.g., acetonitrile/ethyl acetate) and catalysts (e.g., trimethylsilyl bromide) significantly impact efficiency .

Table 2: Comparative Synthesis Conditions for Brominated Thiazoles

Reaction StepReagents/ConditionsYield
BrominationNBS, DMF, 0°C → rt83%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH72.6%
EsterificationEthanol, H₂SO₄, reflux89%

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s efficacy likely stems from:

  • Target Engagement: Interaction with cysteine proteases or tyrosine kinases via the electrophilic bromine atom.

  • Prodrug Activation: Ester hydrolysis to the carboxylic acid, enhancing target affinity.

Applications in Drug Development

Medicinal Chemistry

This compound serves as a versatile intermediate:

  • Antibiotic Pro-drugs: Ester hydrolysis yields carboxylic acids active against Gram-positive pathogens.

  • Kinase Inhibitors: The bromine atom facilitates cross-coupling reactions to generate biaryl scaffolds targeting EGFR or VEGFR .

Agrochemical Uses

Thiazole derivatives are pivotal in pesticide design. The benzyloxymethyl group may improve foliar adhesion, while bromine enhances insecticidal activity.

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